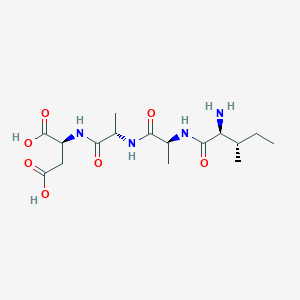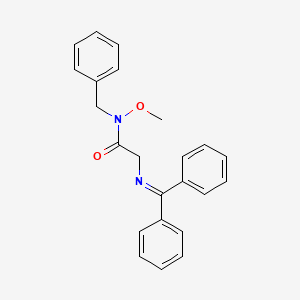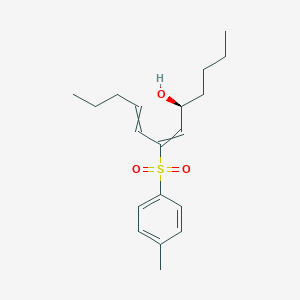
Sulfuric acid--water (1/9)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid–water (1/9) is a dilute solution of sulfuric acid in water, where the ratio of sulfuric acid to water is 1:9. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive, dense, and oily liquid that is colorless and odorless. It is one of the most important industrial chemicals, widely used in various applications due to its strong acidic nature and ability to act as an oxidizing and dehydrating agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfuric acid is typically prepared industrially by the reaction of water with sulfur trioxide (SO₃), which is produced by the oxidation of sulfur dioxide (SO₂). The process involves several steps:
Production of Sulfur Dioxide: Sulfur is burned in the presence of oxygen to produce sulfur dioxide. [ S + O₂ → SO₂ ]
Oxidation of Sulfur Dioxide: Sulfur dioxide is further oxidized to sulfur trioxide using a vanadium(V) oxide catalyst in the contact process. [ 2 SO₂ + O₂ ⇌ 2 SO₃ ]
Formation of Sulfuric Acid: Sulfur trioxide is absorbed into concentrated sulfuric acid to form oleum, which is then diluted with water to produce sulfuric acid. [ SO₃ + H₂SO₄ → H₂S₂O₇ ] [ H₂S₂O₇ + H₂O → 2 H₂SO₄ ]
Industrial Production Methods
The contact process is the most common industrial method for producing sulfuric acid. It involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by the absorption of sulfur trioxide in concentrated sulfuric acid to form oleum. The oleum is then diluted with water to obtain sulfuric acid of the desired concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid–water (1/9) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Sulfuric acid can act as an oxidizing agent, especially at higher concentrations. For example, it can oxidize metals such as copper to produce copper sulfate. [ Cu + 2 H₂SO₄ → CuSO₄ + SO₂ + 2 H₂O ]
Dehydration Reactions: Sulfuric acid is a strong dehydrating agent and can remove water from organic compounds. For example, it can dehydrate ethanol to produce ethene. [ C₂H₅OH → C₂H₄ + H₂O ]
Acid-Base Reactions: Sulfuric acid reacts with bases to form salts and water. For example, it reacts with sodium hydroxide to produce sodium sulfate and water. [ H₂SO₄ + 2 NaOH → Na₂SO₄ + 2 H₂O ]
Common Reagents and Conditions
Common reagents used in reactions with sulfuric acid include metals, bases, and organic compounds. The reactions typically occur under controlled conditions to manage the exothermic nature of the reactions and to ensure safety .
Major Products Formed
The major products formed from reactions involving sulfuric acid include metal sulfates, water, sulfur dioxide, and various organic compounds depending on the specific reaction .
Wissenschaftliche Forschungsanwendungen
Sulfuric acid–water (1/9) has numerous scientific research applications across various fields:
Chemistry: It is used as a reagent in chemical synthesis, particularly in the preparation of other acids, salts, and organic compounds.
Biology: Sulfuric acid is used in the analysis of biological samples, such as in the digestion of tissues for nutrient analysis.
Medicine: It is used in the production of pharmaceuticals and in certain medical treatments.
Industry: Sulfuric acid is widely used in the manufacture of fertilizers, explosives, dyes, and detergents.
Wirkmechanismus
Sulfuric acid exerts its effects through several mechanisms:
Proton Donation: As a strong acid, sulfuric acid donates protons (H⁺) to other substances, leading to the formation of hydronium ions (H₃O⁺) in aqueous solutions. [ H₂SO₄ + H₂O → H₃O⁺ + HSO₄⁻ ]
Oxidizing Agent: Sulfuric acid can accept electrons from other substances, acting as an oxidizing agent. This property is particularly evident at higher concentrations.
Dehydrating Agent: Sulfuric acid can remove water molecules from other compounds, leading to the formation of new products.
Vergleich Mit ähnlichen Verbindungen
Sulfuric acid can be compared with other strong acids such as hydrochloric acid (HCl), nitric acid (HNO₃), and perchloric acid (HClO₄). While all these acids are strong and fully dissociate in water, sulfuric acid is unique due to its strong dehydrating and oxidizing properties. Additionally, sulfuric acid is a diprotic acid, meaning it can donate two protons, whereas hydrochloric acid and nitric acid are monoprotic, donating only one proton .
List of Similar Compounds
- Hydrochloric Acid (HCl)
- Nitric Acid (HNO₃)
- Perchloric Acid (HClO₄)
- Phosphoric Acid (H₃PO₄)
- Sulfurous Acid (H₂SO₃)
Sulfuric acid–water (1/9) is a versatile and widely used compound with significant importance in various scientific and industrial applications. Its unique properties and reactivity make it an essential chemical in many fields.
Eigenschaften
CAS-Nummer |
642485-77-6 |
|---|---|
Molekularformel |
H20O13S |
Molekulargewicht |
260.22 g/mol |
IUPAC-Name |
sulfuric acid;nonahydrate |
InChI |
InChI=1S/H2O4S.9H2O/c1-5(2,3)4;;;;;;;;;/h(H2,1,2,3,4);9*1H2 |
InChI-Schlüssel |
YROXCPPXYHBXKS-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)

![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)

![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)

![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)

![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)
